molecular formula C10H4BrClO3 B1598421 6-Bromo-4-chloro-3-formylcoumarin CAS No. 51069-90-0

6-Bromo-4-chloro-3-formylcoumarin

Cat. No. B1598421
CAS RN: 51069-90-0
M. Wt: 287.49 g/mol
InChI Key: IODFACUSJKQFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-3-formylcoumarin is a compound with the empirical formula C10H4BrClO3 and a molecular weight of 287.49 . It is also known as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde .


Synthesis Analysis

4-Chloro-3-formylcoumarin has been used as a building block for the development of various bio-active substituted and fused coumarin heterocycles . The synthetic applicability of 4-chloro-3-formylcoumarins in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives has been explored via classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-3-formylcoumarin can be represented by the SMILES string [H]C(=O)C1=C(Cl)c2cc(Br)ccc2OC1=O .


Chemical Reactions Analysis

The chemistry of 4-chloro-3-formylcoumarins has been extensively studied over the last two to three decades . It has been used in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-3-formylcoumarin appears as a powder or crystalline solid . It has a melting point of 163-167°C (lit.) . The compound should be stored at 2-8°C .

Scientific Research Applications

Green Chemistry Synthesis

6-Bromo-4-chloro-3-formylcoumarin has been utilized in green chemistry approaches. Patra (2021) explored a solvent- and catalyst-free method for synthesizing 6H-chromeno[4,3-b]quinolin-6-ones from 4-chloro-3-formylcoumarin. This method avoids the generation of toxic by-products and complex separation techniques, highlighting the compound's role in environmentally friendly chemical synthesis (Patra, 2021).

Spectroscopic and Computational Studies

Raj et al. (2015) conducted combined spectroscopic and Density Functional Theory (DFT) studies on 6-bromo-4-chloro-3-formyl coumarin. Their research provided insights into the compound's optimized geometry, vibrational frequencies, and non-linear optical properties, contributing to a deeper understanding of its molecular characteristics (Raj, Gunasekaran, Gnanasambandan, & Seshadri, 2015).

Reactions with Arylhydrazines

Strakova et al. (2003) studied the reactions of 4-chloro-3-formylcoumarin with arylhydrazines. This research provides valuable information on how 6-bromo-4-chloro-3-formylcoumarin can be used to synthesize various chemical structures, contributing to the field of synthetic organic chemistry (Strakova, Petrova, Belyakov, & Strakovs, 2003).

Photolabile Protecting Group for Aldehydes and Ketones

Lu et al. (2003) identified a derivative of 6-bromo-4-chloro-3-formylcoumarin, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemistry and molecular biology (Lu, Fedoryak, Moister, & Dore, 2003).

Antimicrobial Agents

Shivashankar et al. (2009) investigated halogenated 4-aryloxymethylcoumarins, closely related to 6-bromo-4-chloro-3-formylcoumarin, for their antimicrobial properties. Their findings contribute to the development of new antimicrobial agents (Shivashankar, Shastri, Kulkarni, Rasal, & Saindane, 2009).

Molecular Self-Assembly

Moorthy et al. (2003) explored the use of substituted 4-formylcoumarins, similar to 6-bromo-4-chloro-3-formylcoumarin, in molecular self-assembly. They demonstrated how these compounds can form complex structures through weak interactions, which is crucial in supramolecular chemistry (Moorthy, Venkatakrishnan, & Singh, 2003).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Future Directions

The synthetic applicability of 4-chloro-3-formylcoumarins in the development of various bio-active substituted and fused coumarin heterocycles suggests potential future directions for research .

properties

IUPAC Name

6-bromo-4-chloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFACUSJKQFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405241
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-3-formylcoumarin

CAS RN

51069-90-0
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-3-formylcoumarin
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-3-formylcoumarin
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-chloro-3-formylcoumarin
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-chloro-3-formylcoumarin
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chloro-3-formylcoumarin
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloro-3-formylcoumarin

Citations

For This Compound
4
Citations
FY Thanzeel, C Wolf - RSC advances, 2021 - pubs.rsc.org
… 4-Chloro-3-nitrocoumarin, 1, 4-chloro-6-fluoro-3-nitrocoumarin, 3, 6-bromo-4-chloro-3-formylcoumarin, 5, dansyl chloride, 7 and NHS-biotin, 8, are commercially available and were …
Number of citations: 1 pubs.rsc.org
N Gangadhar, GL Krupadanam - 1998 - nopr.niscpr.res.in
General procedure for the synthesis of ethyl 2-methyl-5-oxo-5H-[1] benzopyrano [3, 4-c] pyridine-I-carboxylates 4a-e: 4-Chloro-3-fonnylcoumarins 2a-e (10 m moles) and ethyl 3-…
Number of citations: 6 nopr.niscpr.res.in
U Salar, KM Khan, S Chigurupati, S Syed… - Medicinal …, 2019 - ingentaconnect.com
… 3-acetyl coumarin/4-chloro-3-formyl-6-methylcoumarin/6bromo-4-chloro-3-formylcoumarin with thiosemicarbazide in the presence of glacial acetic acid as catalyst in ethanol. The …
Number of citations: 38 www.ingentaconnect.com
장승현, 최진욱 - … of the Korean Environmental Sciences Society …, 2010 - papersearch.net
… X=H 4-Chloro-3-formylcoumarin X=Cl 4.6-Dichloro-3-formylcoumarin X=Br 6-Bromo-4-chloro-3-formylcoumarin X=Me 4-Chloro-3-formyl-6-methylcoumarin …
Number of citations: 0 papersearch.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.